JNK3 Binding Affinity of Core Scaffold
The unsubstituted core scaffold, 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (Hit 5), was identified as a novel, selective JNK3 binder with a dissociation constant of Kd = 21 μM, measured by native mass spectrometry [1]. Selectivity over JNK1 and JNK2 was predicted by molecular docking (calculated free binding energies: −6.3 kcal/mol for JNK1, −5.9 kcal/mol for JNK2, versus −8.0 kcal/mol for JNK3) [1]. No direct binding data are available for the N-benzodioxolylmethyl derivative. The TPSA of the core scaffold is 95.8 Ų, which is above the CNS drug-like range (60–70 Ų) but may be modulated by N-substitution [1]. This evidence is class-level only: the target compound shares the identical 5-anilino-triazole-4-carboxamide pharmacophore but bears a structurally distinct N-benzodioxolylmethyl group that is uncharacterized.
| Evidence Dimension | JNK3 binding affinity (Kd) and predicted isoform selectivity (docking ΔG) |
|---|---|
| Target Compound Data | No data available for N-benzodioxolylmethyl derivative |
| Comparator Or Baseline | 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide (Hit 5): Kd = 21 μM for JNK3; docking ΔG = −8.0 kcal/mol (JNK3), −6.3 kcal/mol (JNK1), −5.9 kcal/mol (JNK2) |
| Quantified Difference | Cannot be calculated; target compound uncharacterized |
| Conditions | Native mass spectrometry; recombinant human JNK3 (9 μM); AutoDock Vina docking into JNK3 crystal structure (PDB 1PMV) |
Why This Matters
The core scaffold has validated, quantifiable JNK3 binding and predicted isoform selectivity—the target compound retains this pharmacophore but adds an unexplored N-benzodioxolylmethyl group.
- [1] Cheng C, Liu Z, Xu Z, et al. Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry. ACS Omega. 2022;7(16):13925-13931. doi:10.1021/acsomega.2c00340 View Source
